4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one
Description
4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure substituted with a tetrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromenone structure is known for its diverse biological activities, while the tetrazole group is recognized for its stability and bioisosteric properties.
Properties
IUPAC Name |
4-methyl-7-[(1-phenyltetrazol-5-yl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-12-9-18(23)25-16-10-14(7-8-15(12)16)24-11-17-19-20-21-22(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKUFWWGPRARDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole moiety can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while nucleophilic substitution on the tetrazole moiety can introduce various functional groups.
Scientific Research Applications
4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The tetrazole moiety can enhance the compound’s stability and bioavailability by mimicking carboxylic acid groups .
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxy-2H-chromen-2-one: Lacks the tetrazole moiety, resulting in different biological activities.
1-phenyl-1H-tetrazol-5-yl-methanol: Contains the tetrazole group but lacks the chromenone core.
Uniqueness
The combination of the chromenone core and the tetrazole moiety in 4-methyl-7-((1-phenyl-1H-tetrazol-5-yl)methoxy)-2H-chromen-2-one provides a unique set of properties, including enhanced stability, bioavailability, and diverse biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
